molecular formula C24H30ClN3O2 B580764 (E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-pyridin-3-ylprop-2-enamide;hydrochloride

(E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-pyridin-3-ylprop-2-enamide;hydrochloride

Cat. No.: B580764
M. Wt: 428.0 g/mol
InChI Key: MULSIBUGDPOSHV-CALJPSDSSA-N
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Scientific Research Applications

FK 866 hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

FK 866 hydrochloride induces apoptosis in HepG2 human liver carcinoma cells by depleting NAD+ . It is a highly specific, non-competitive inhibitor of NAMPT for both the substrate complex and the free enzyme .

Future Directions

FK 866 hydrochloride has been used to investigate its effects on intra-axonal NAD+ levels and to induce NAD+ depletion . It has also been used to reduce the level of tumor necrosis factor-α (TNF-α), nicotinamide phosphoribosyltransferase (NAMPT), and interleukin-6 (IL-6) in the ischemic brain tissue . It shows potential for treatment of diseases implicating deregulated apoptosis such as cancer .

Preparation Methods

FK 866 hydrochloride can be synthesized through a series of chemical reactions involving the appropriate starting materials and reagents. The synthetic route typically involves the formation of the acrylamide moiety and the subsequent attachment of the piperidine and pyridine groups. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

FK 866 hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and solvents like DMSO. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

FK 866 hydrochloride is unique in its high specificity and potency as a NAMPT inhibitor. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.

Properties

IUPAC Name

(E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-pyridin-3-ylprop-2-enamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2.ClH/c28-23(12-11-21-8-6-15-25-19-21)26-16-5-4-7-20-13-17-27(18-14-20)24(29)22-9-2-1-3-10-22;/h1-3,6,8-12,15,19-20H,4-5,7,13-14,16-18H2,(H,26,28);1H/b12-11+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULSIBUGDPOSHV-CALJPSDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCCCNC(=O)C=CC2=CN=CC=C2)C(=O)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CCCCNC(=O)/C=C/C2=CN=CC=C2)C(=O)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.